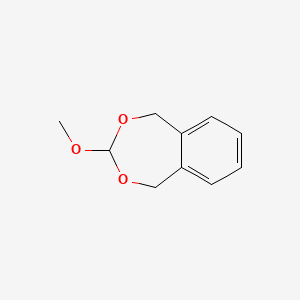

1,5-Dihydro-3-methoxy-2,4-benzodioxepin

Description

Overview of Benzodioxepin Scaffolds in Contemporary Organic Chemistry

Benzodioxepin scaffolds, characterized by a benzene (B151609) ring fused to a seven-membered dioxepin ring, represent a significant class of oxygenated heterocycles. These structures are integral to a variety of natural products and synthetic molecules, exhibiting a wide range of biological activities. The inherent structural features of the benzodioxepin core, including its conformational flexibility and the electronic properties endowed by the fused aromatic ring and oxygen atoms, make it a versatile template in medicinal chemistry and materials science. The synthesis of the benzodioxepin ring system is a topic of ongoing research, with methods such as ring-closing metathesis being employed to construct this seven-membered heterocyclic framework.

Structural Diversity and Functionalization of Seven-Membered Oxygen Heterocycles

Seven-membered oxygen heterocycles, such as oxepins and dioxepins, are noteworthy for their conformational complexity compared to their five- and six-membered counterparts. The larger ring size allows for a greater number of accessible conformations, including chair and boat forms, which can significantly influence their chemical reactivity and biological interactions. The functionalization of these seven-membered rings can be achieved through various synthetic strategies, allowing for the introduction of a wide array of substituents. This structural diversity is key to the broad spectrum of applications for these compounds. For instance, the synthesis of 3,4-dihydro-2H-1,5-benzodioxepins has been explored for the development of β-adrenergic stimulants. cdnsciencepub.com In these molecules, the precise arrangement of functional groups on the dioxepin ring is crucial for their pharmacological activity.

Academic and Research Significance of the 1,5-Dihydro-3-methoxy-2,4-benzodioxepin Core

The specific compound, this compound, has been identified as a valuable reagent in the synthesis of complex therapeutic agents. Its significance is highlighted by its use as a starting material in the preparation of novel antimalarial drugs. google.com Specifically, it has been employed in the synthesis of spiro and dispiro 1,2,4-trioxolanes, a class of compounds that have shown potent activity against Plasmodium parasites. google.com The reaction involves the coupling of this compound with an ozonide in the presence of a catalytic amount of acid, demonstrating its utility as a building block in the construction of intricate molecular architectures with significant biological potential. google.com This application underscores the importance of the this compound core as a key intermediate for accessing novel therapeutic candidates.

Scope of Research: Current Knowledge and Future Perspectives

Currently, the documented knowledge on this compound is primarily centered on its commercial availability and its application as a reactant in the synthesis of antimalarial compounds. google.com While detailed synthetic procedures and comprehensive spectroscopic data for this specific molecule are not extensively reported in publicly accessible literature, its role in the creation of complex, biologically active molecules suggests a promising future for its application in medicinal chemistry.

Future research could focus on several key areas. Firstly, the development and publication of a robust and high-yielding synthesis for this compound would be highly beneficial to the research community. Secondly, a thorough investigation of its chemical properties and reactivity would enable its broader application in organic synthesis. Finally, the exploration of other potential therapeutic applications for derivatives of this compound, beyond its current use in antimalarial drug discovery, could lead to the identification of new lead compounds for a variety of diseases. The unique structural features of the 2,4-benzodioxepin core suggest that it could be a valuable scaffold for the design of novel bioactive molecules.

Structure

3D Structure

Properties

CAS No. |

67461-24-9 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

3-methoxy-1,5-dihydro-2,4-benzodioxepine |

InChI |

InChI=1S/C10H12O3/c1-11-10-12-6-8-4-2-3-5-9(8)7-13-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

DEZKUXIMXCVQEH-UHFFFAOYSA-N |

SMILES |

COC1OCC2=CC=CC=C2CO1 |

Canonical SMILES |

COC1OCC2=CC=CC=C2CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dihydro 3 Methoxy 2,4 Benzodioxepin and Analogues

Classical Synthetic Routes to Benzodioxepin Ring Systems

Traditional approaches to constructing the benzodioxepin framework have long relied on fundamental cyclization and substitution reactions. These methods, while sometimes requiring harsh conditions, form the bedrock of heterocyclic synthesis.

Cyclization Reactions of Precursors

The formation of the benzodioxepin ring system is often achieved through the intramolecular cyclization of appropriately substituted catechol (1,2-dihydroxybenzene) derivatives. A common strategy involves the reaction of a catechol with a three-carbon dielectrophile to form the seven-membered ring.

One established method involves a two-step process starting with the etherification of a catechol with a suitable dihaloalkylating agent, followed by an intramolecular ring closure. For instance, the synthesis of various benzodioxepinone analogues has been achieved by reacting substituted catechols with a protected dihaloalkylating agent derived from epichlorohydrin. This initial etherification is followed by deprotection and subsequent oxidation to yield the ketone functionality within the dioxepin ring. researchgate.netresearchgate.net

A key precursor for many benzodioxepin derivatives is 3-hydroxy-1,5-benzodioxepin. Its synthesis can be accomplished, for example, by the reaction of catechol with a suitable three-carbon synthon like 1,3-dichloro-2-propanol, followed by intramolecular cyclization. Subsequent etherification of the hydroxyl group at the 3-position can then be performed to introduce the desired methoxy (B1213986) group.

Nucleophilic Substitution Mechanisms in Dioxepin Formation

The core reaction underpinning many classical syntheses of the benzodioxepin ring is nucleophilic substitution. masterorganicchemistry.com Specifically, the intramolecular Williamson ether synthesis is a prevalent mechanism. masterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of the hydroxyl groups of a catechol to form a more nucleophilic phenoxide. This nucleophile then attacks an electrophilic carbon atom within the same molecule, which is typically part of an alkyl halide or a similar group with a good leaving group, to form the ether linkages of the dioxepin ring.

The reaction generally proceeds via an SN2 mechanism, where the nucleophilic alkoxide attacks the carbon atom bearing the leaving group in a single, concerted step. masterorganicchemistry.com For the formation of the 1,5-benzodioxepin ring, this involves two sequential intramolecular SN2 reactions. The first phenolic hydroxyl group attacks one end of a three-carbon chain, and after the second hydroxyl group is deprotonated, it attacks the other end to close the ring. The efficiency of this cyclization is dependent on factors such as the concentration of the reactants (high dilution conditions favor intramolecular reactions) and the nature of the base and solvent used. francis-press.com

A practical example is the reaction of a catechol with 1,3-dihalopropanes in the presence of a base like potassium carbonate or sodium hydride to facilitate the formation of the bis-phenoxide for the subsequent intramolecular cyclizations. To achieve a 3-methoxy substitution, a precursor such as 1,3-dihalo-2-methoxypropane would be the ideal three-carbon component.

Table 1: Key Reagents in Williamson Ether Synthesis for Benzodioxepins

| Catechol Derivative | Alkylating Agent | Product Type |

| Catechol | 1,3-Dibromopropane | 1,5-Dihydro-2,4-benzodioxepin |

| Substituted Catechol | 1,3-Dichloro-2-propanol | 3-Hydroxy-1,5-dihydro-2,4-benzodioxepin analogue |

| Catechol | 1,3-Dichloro-2-methoxypropane | 1,5-Dihydro-3-methoxy-2,4-benzodioxepin |

Thorpe Cyclization and its Derivatives

The Thorpe cyclization, and its intramolecular variant, the Thorpe-Ziegler reaction, provides a pathway to 3-oxo-1,5-benzodioxepin derivatives, which are valuable intermediates. researchgate.netresearchgate.net This reaction involves the base-catalyzed self-condensation of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. researchgate.net

A practical application of this method is the synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. The synthesis starts with the preparation of 1,2-di(cyanomethoxy)benzene from catechol and chloroacetonitrile. This dinitrile precursor then undergoes an intramolecular Thorpe cyclization in the presence of a strong base, such as sodium ethoxide or potassium t-butoxide, to yield an enamino nitrile. Subsequent acidic hydrolysis of the enamino nitrile furnishes the desired 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. researchgate.net The ketone can then be further functionalized, for example, through reduction to an alcohol followed by etherification to yield the target 3-methoxy derivative.

Advanced Synthetic Strategies

To overcome some of the limitations of classical methods, such as long reaction times and the need for harsh conditions, more advanced synthetic strategies have been developed. These modern techniques often offer improved yields, shorter reaction times, and greater functional group tolerance.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles. nih.gov

In the context of benzodioxepin synthesis, microwave irradiation has been successfully employed to facilitate the intramolecular cyclization steps. For example, the synthesis of benzazepinone (B8055114) intermediates, which share structural similarities with benzodioxepins, has been shown to be significantly accelerated under microwave conditions compared to conventional heating. nih.gov A study on the synthesis of (RS)-6-substituted-7- or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines highlights the utility of microwave-assisted methods for providing faster access to these complex molecules. researchgate.net The intermolecular SNAr reactions for the synthesis of benzothiaoxazepine-1,1-dioxides have also been optimized using microwave heating, achieving high yields in significantly reduced reaction times. nih.gov These examples demonstrate the potential of microwave-assisted protocols for the efficient synthesis of the this compound core.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Synthesis of Benazepril Intermediate nih.gov | 29 hours | 4 minutes | Drastic time reduction |

| Synthesis of Pyrrolidinyl Spirooxindoles beilstein-journals.org | 18 hours | 12 minutes | Yield increased from 69% to 84% |

| Synthesis of N-alkylated 2-pyridones beilstein-journals.org | 180 minutes | 15 minutes | Yield increased from 65-77% to 81-94% |

Ring-Closing Metathesis for Benzodioxepin Construction

Ring-closing metathesis (RCM) has become a versatile and powerful tool for the formation of cyclic alkenes, including seven-membered rings. organic-chemistry.orgharvard.edu This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene. harvard.edu

The RCM approach to 2H-1,5-benzodioxepin derivatives starts with the synthesis of a 1,2-bis(allyloxy)benzene precursor. This is typically achieved by the dialkylation of catechol with an allyl halide. The resulting diene then undergoes an intramolecular RCM reaction in the presence of a Grubbs' catalyst to form the seven-membered ring with a double bond. nih.gov The choice of catalyst generation (first, second, or third) can influence the efficiency and functional group tolerance of the reaction. For example, second-generation Grubbs' catalysts are generally more reactive and tolerant of a wider range of functional groups. harvard.edu

To obtain the saturated 1,5-dihydro-2,4-benzodioxepin ring system, the double bond formed during the RCM reaction can be subsequently reduced through standard hydrogenation procedures. The presence of a methoxy group on the precursor would need to be considered in the context of catalyst compatibility, although Grubbs' catalysts are known for their broad functional group tolerance. nih.govharvard.edu

Table 3: Common Catalysts in Ring-Closing Metathesis

| Catalyst | Common Name | Key Features |

| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs' First Generation | Good for simple dienes, less active. researchgate.net |

| [RuCl₂(PCy₃)(IMesH₂)(CHPh)] | Grubbs' Second Generation | Higher activity, broader substrate scope, more stable. harvard.edu |

| [RuCl₂(IMesH₂)(3-Br-py)₂(CHPh)] | Grubbs' Third Generation | Fast initiating, good for electron-deficient olefins. |

Tandem Oxidation and Iodolactonization Approaches

A highly effective strategy for the synthesis of benzodioxepinones, which are close structural analogues and key precursors to compounds like this compound, involves a tandem reaction sequence combining oxidation and iodolactonization. nih.govresearchgate.net This method provides a direct route to forming the seven-membered lactone ring characteristic of the benzodioxepinone core. nih.gov

The process typically begins with a 2-O-tethered alkenyl benzaldehyde. nih.govresearchgate.net In a notable example, a copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) mediated system is used to achieve the transformation in a single operational step. nih.gov The reaction proceeds through an initial oxidation of the aldehyde group to a carboxylic acid. nih.govresearchgate.net This is followed by an intramolecular iodolactonization, where the newly formed carboxylate acts as a nucleophile. nih.govwikipedia.org The reaction mechanism involves the formation of a positively charged iodonium (B1229267) ion across the alkene, which is then attacked by the carboxylate oxygen to close the ring and form the lactone. wikipedia.org This process is generally conducted under mild basic conditions to enhance the nucleophilicity of the carboxyl group. wikipedia.org

The reaction is versatile and compatible with various functional groups. nih.gov Research has demonstrated the successful synthesis of a range of halogenated benzodioxepinones from different substituted 2-O-tethered alkenyl benzaldehydes, achieving moderate to good yields. nih.govresearchgate.net

Table 1: Examples of Benzodioxepinone Synthesis via Tandem Oxidation/Iodolactonization

| Starting Material (2-O-tethered alkenyl benzaldehyde) | Product | Yield (%) |

|---|---|---|

| 2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde | 3-iodo-3,8,8-trimethyl-2,3-dihydro-5H-benzo[e] nih.govcdnsciencepub.comdioxepin-5-one | 71% |

| 2-(allyloxy)-5-methoxybenzaldehyde | 3-(iodomethyl)-8-methoxy-2,3-dihydro-5H-benzo[e] nih.govcdnsciencepub.comdioxepin-5-one | 75% |

| 2-(allyloxy)-5-nitrobenzaldehyde | 3-(iodomethyl)-8-nitro-2,3-dihydro-5H-benzo[e] nih.govcdnsciencepub.comdioxepin-5-one | 68% |

| 2-(allyloxy)-5-bromobenzaldehyde | 8-bromo-3-(iodomethyl)-2,3-dihydro-5H-benzo[e] nih.govcdnsciencepub.comdioxepin-5-one | 72% |

Data sourced from a study on tandem oxidation and iodolactonization reactions. nih.gov

Strategies for Regioselective and Stereoselective Functionalization

The functionalization of the benzodioxepin scaffold requires precise control over regioselectivity and stereoselectivity to install substituents at desired positions with the correct spatial orientation. Regioselectivity refers to the preference for reaction at one position over other possible positions, while stereoselectivity refers to the preferential formation of one stereoisomer over others. khanacademy.orgyoutube.com

In the synthesis of functionalized 3,4-dihydro-2H-1,5-benzodioxepins, regioselectivity becomes critical when starting with substituted catechols. cdnsciencepub.com The direction of cyclization can be influenced by the nature and position of substituents on the benzene (B151609) ring. cdnsciencepub.com

Stereoselectivity is paramount when introducing chiral centers, for instance, at the C3 position of the benzodioxepin ring. A common strategy involves the conversion of a ketone precursor, such as 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, into a cyanohydrin. cdnsciencepub.com Subsequent reduction of the cyanohydrin can yield an amino alcohol, introducing two new stereocenters. cdnsciencepub.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For example, reduction of the cyanohydrin with lithium aluminum hydride leads to the formation of a specific amino alcohol derivative. cdnsciencepub.com The relative orientation of the hydroxyl and aminomethyl groups is a result of the reaction pathway. cdnsciencepub.com

Another approach involves the conversion of the ketone to an epoxide, followed by ring-opening with an amine. cdnsciencepub.com This sequence also creates stereocenters whose configuration depends on the stereochemistry of the epoxide and the nature of the nucleophilic attack. cdnsciencepub.com The steric environment around the reaction center often dictates the stereochemical outcome, with nucleophiles preferentially attacking from the less hindered face. youtube.com

Chemical Reactivity and Reaction Mechanisms of Benzodioxepins

Oxidative and Reductive Transformations of the Benzodioxepin Scaffold

The benzodioxepin framework can undergo a variety of oxidative and reductive transformations, enabling the synthesis of diverse derivatives. An efficient method for creating halogenated benzodioxepinones involves a tandem oxidation and iodolactonization reaction. nih.govacs.org This process, mediated by copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP), transforms 2-O-tethered alkenyl benzaldehydes into iodinated seven-membered lactones in moderate to good yields. nih.govacs.org The reaction initiates with the oxidation of the aldehyde to a carboxylic acid, which is then followed by an iodolactonization step. acs.org The proposed mechanism suggests that the reaction proceeds through a radical pathway. acs.org

Control experiments have indicated that the aldehyde is oxidized to an acid in situ. acs.org The reaction of CuI with TBHP generates radical species that facilitate the conversion. nih.govacs.org This method is compatible with a range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups. nih.gov

Reductive transformations are also well-documented, particularly for converting ketone functionalities within the dioxepin ring. A key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, can be effectively reduced. cdnsciencepub.com The ketone is first converted to a cyanohydrin, which is then reduced to the corresponding amino alcohol. cdnsciencepub.com This reduction can be achieved either through catalytic hydrogenation or by using a strong reducing agent like lithium aluminum hydride (LiAlH4). cdnsciencepub.com This pathway provides access to a variety of N-alkyl and N-aralkyl derivatives. cdnsciencepub.com

Electrophilic and Nucleophilic Substitution Reactions

The benzodioxepin structure allows for both electrophilic substitutions on the aromatic ring and nucleophilic substitutions at saturated carbon atoms within the seven-membered ring.

Electrophilic Substitution: Standard electrophilic aromatic substitution reactions can be performed on the benzene (B151609) portion of the scaffold. For instance, a protected 3-amino-3-hydroxymethyl-3,4-dihydro-2H-1,5-benzodioxepin derivative has been successfully nitrated under mild conditions. cdnsciencepub.com This demonstrates that the aromatic ring remains reactive towards electrophiles, allowing for further functionalization.

Nucleophilic Substitution: The benzodioxepin scaffold provides multiple sites for nucleophilic attack. Nucleophilic substitution reactions are fundamental to organic chemistry, involving an electron-rich nucleophile attacking an electron-poor electrophilic center, displacing a leaving group. masterorganicchemistry.comlibretexts.org These reactions can proceed through different mechanisms, such as the concerted, single-step Sₙ2 mechanism or the stepwise Sₙ1 mechanism that involves a carbocation intermediate. libretexts.orgyoutube.com

A versatile route to functionalized benzodioxepins involves the opening of an epoxide intermediate. The 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin can be converted to a spiro-epoxide by treatment with dimethylsulfoxonium methylide. cdnsciencepub.com This epoxide readily reacts with primary amines in a nucleophilic substitution reaction to yield N-substituted amino alcohols. cdnsciencepub.com This method is highly adaptable for introducing various substituents on the nitrogen atom. cdnsciencepub.com

Furthermore, iodo-derivatives of benzodioxepinones, synthesized via oxidative iodolactonization, serve as reactive intermediates for subsequent nucleophilic substitutions. nih.govacs.org These compounds can be converted into the corresponding azide, thiocyanide, and thioether derivatives, showcasing the utility of the halogen as a good leaving group for introducing a variety of nucleophiles. nih.govacs.org

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepin-3-spiro-2'-oxirane | Primary Amine (R-NH₂) | N-Substituted Amino Alcohol | cdnsciencepub.com |

| Iodo-benzodioxepinone | Azide (N₃⁻) | Azido-benzodioxepinone | nih.govacs.org |

| Iodo-benzodioxepinone | Thiocyanate (SCN⁻) | Thiocyanato-benzodioxepinone | nih.govacs.org |

| Iodo-benzodioxepinone | Thiolate (RS⁻) | Thioether-benzodioxepinone | nih.govacs.org |

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions are key to the synthesis and transformation of the benzodioxepin ring system.

Neighboring-group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence stereochemistry, often leading to retention of configuration through a double Sₙ2 mechanism. wikipedia.orgchem-station.comdalalinstitute.comlibretexts.org

The acetal (B89532) functional group in certain benzodioxepin derivatives is a prime example of a participating neighboring group. In the reaction of (+/-)-3-methoxy-2,3-dihydro-5H-1,4-benzodioxepins with 5-fluorouracil, the intramolecular cyclization is explained by a neighboring-group attack. eurekaselect.com This attack forms a cyclic oxonium ion intermediate, which is then intercepted by a nucleophile. eurekaselect.com This phenomenon plays a pivotal role in the mechanism of ring contractions and other complex transformations of these acetals. eurekaselect.com

The synthesis of related heterocyclic systems has revealed potential thermal isomerization pathways. During the synthesis of certain benzodioxocin derivatives, which are eight-membered rings, the structure of intermediates was confirmed by transforming them via Claisen and Cope rearrangements at high temperatures (240-250°C). sci-hub.se These pericyclic reactions represent potential thermal isomerization pathways for unsaturated benzodioxepin analogues.

Reactivity Profile of the 1,5-Dihydro-3-methoxy-2,4-benzodioxepin Moiety

The specific compound this compound, with the IUPAC name 3-methoxy-1,5-dihydro-2,4-benzodioxepine, possesses a unique reactivity profile due to its methoxy (B1213986) acetal structure.

The acetal group at the C3 position is a key functional group. Research on analogous structures, such as (+/-)-2-methoxy-2,3-dihydro-5H-1,4-benzodioxepins, highlights the importance of this feature. eurekaselect.com The oxygen atoms of the acetal can act as internal nucleophiles, leading to neighboring-group participation that facilitates intramolecular cyclizations and rearrangements. eurekaselect.com This reactivity is crucial for understanding the formation of complex, fused heterocyclic systems from benzodioxepin precursors. eurekaselect.com

Despite the presence of the reactive acetal, the core benzodioxepin ring system exhibits considerable stability. For example, the seven-membered dioxepin ring has been shown to remain intact even under harsh acidic conditions, such as boiling in 48% hydrobromic acid, a procedure used to demethylate an adjacent methoxy group on the benzene ring. cdnsciencepub.com This stability makes the benzodioxepin scaffold a robust building block in multi-step syntheses.

Catalyst Development for Benzodioxepin Transformations

The synthesis and functionalization of benzodioxepins have been significantly advanced by the development of specialized catalyst systems. Transition metal catalysis, in particular, has provided efficient and selective methods for constructing and modifying the benzodioxepin core. mdpi.com

Ring-closing metathesis (RCM) has emerged as a powerful strategy for forming the seven-membered ring. Ruthenium-based Grubbs' catalysts (first- and second-generation) are effective for this transformation. sci-hub.seresearchgate.net For example, the RCM of a 1-(allyloxy)-2-(prop-1-en-1-yloxy)benzene derivative using the second-generation Grubbs' catalyst affords the corresponding 2H-1,5-benzodioxepin in high yield. sci-hub.se

Palladium- and copper-based catalytic systems are also utilized. The synthesis of benzodioxepin-5-ones has been achieved through palladium-copper catalysis. researchgate.net Furthermore, a tandem oxidation and iodolactonization reaction to produce benzodioxepinones is efficiently mediated by a CuI/TBHP system. nih.govacs.org These transition-metal-catalyzed reactions often exhibit high tolerance for various functional groups, making them valuable tools in complex molecule synthesis. mdpi.com

| Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|

| Grubbs' Catalyst I/II (Ruthenium-based) | Ring-Closing Metathesis (RCM) | 2H-1,5-Benzodioxepin derivatives | sci-hub.seresearchgate.net |

| CuI / TBHP | Tandem Oxidation / Iodolactonization | Halogenated Benzodioxepinones | nih.govacs.org |

| Palladium-Copper | Cyclization | Benzodioxepin-5-ones | researchgate.net |

Advanced Structural and Conformational Analysis of Benzodioxepins

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the molecular framework and electronic environment of 1,5-Dihydro-3-methoxy-2,4-benzodioxepin. Techniques ranging from Nuclear Magnetic Resonance to Vibrational and Electronic Spectroscopies provide a comprehensive picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing critical information about connectivity and conformation. auremn.org.brnih.gov The seven-membered dioxepin ring is not planar and can adopt various conformations, such as chair and twist-boat, which can be studied using dynamic NMR methods. cdnsciencepub.com

The structural backbone of this compound is mapped out using a combination of NMR experiments. researchgate.net

¹H NMR: The proton NMR spectrum provides initial information on the types of protons and their immediate electronic environment. The aromatic protons of the benzo-fused ring typically appear in the range of δ 6.8-7.5 ppm. The benzylic protons (H-1 and H-5) are expected to be diastereotopic and appear as distinct signals, often as complex multiplets or doublets of doublets. The acetal (B89532) proton at the C-3 position would resonate further downfield, and the methoxy (B1213986) group protons would appear as a sharp singlet around δ 3.3-3.8 ppm. researchgate.netst-andrews.ac.uk

¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca The carbons of the aromatic ring, the benzylic carbons, the acetal carbon, and the methoxy carbon all have characteristic chemical shifts. researchgate.net

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) coupling networks. wikipedia.orgyoutube.com Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, between the protons on the seven-membered ring.

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are modern inverse-detected experiments that correlate directly bonded protons and carbons (¹J_CH). uvic.ca This technique is invaluable for assigning carbon signals based on their attached, and already assigned, protons. mdpi.com An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals longer-range couplings (²J_CH, ³J_CH), which helps to piece together the entire molecular structure by connecting different spin systems. mdpi.comceon.rs

Hypothetical NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Key COSY Correlations | Key HMBC Correlations |

| 1/5 | ~4.8-5.2 (m, 4H) | ~70-75 | CH₂ | H-1 ↔ H-1'; H-5 ↔ H-5' | H-1/5 ↔ C-aromatic, C-3 |

| 3 | ~5.5 (s, 1H) | ~100-105 | CH | - | H-3 ↔ C-1, C-5, C-methoxy |

| Aromatic | ~6.8-7.5 (m, 4H) | ~120-140 | CH, C | H-aromatic ↔ H-aromatic | H-aromatic ↔ C-aromatic, C-1/5 |

| Methoxy | ~3.4 (s, 3H) | ~55-60 | CH₃ | - | H-methoxy ↔ C-3 |

Note: This table is illustrative, based on known data for related benzodioxepin structures. Actual values may vary.

Due to the puckered, chiral nature of the seven-membered ring conformations, the two protons on each of the benzylic carbons (C-1 and C-5) are chemically non-equivalent. cdnsciencepub.com These pairs of protons are known as diastereotopic protons. fiveable.memasterorganicchemistry.com Their non-equivalence arises because replacing each proton in turn with a different group would lead to the formation of diastereomers. masterorganicchemistry.comlibretexts.org

In the ¹H NMR spectrum, diastereotopic protons will have different chemical shifts and will couple to each other, typically resulting in a pair of doublets (an AX system) or more complex patterns if they also couple to other nearby protons. masterorganicchemistry.com The observation and analysis of these signals, including their distinct coupling constants, provide crucial information about the predominant conformation of the dioxepin ring in solution. cdnsciencepub.com Low-temperature NMR studies can even "freeze out" the interconversion between different conformations (e.g., chair and twist-boat), allowing for the characterization of each individual conformer. researchgate.net

Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopies probe the bonding and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov For this compound, key absorption bands would include strong C-O stretching vibrations for the ether and acetal groups, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by electronic transitions within the molecule, primarily associated with the π-electron system of the benzene ring. researchgate.netkocw.or.kr The presence of the dioxepin ring and the methoxy group can cause subtle shifts in the absorption maxima compared to unsubstituted benzene.

Summary of Vibrational and Electronic Spectroscopic Data

| Spectroscopy Type | Region | Expected Absorption | Assignment |

| IR | 2850-3000 cm⁻¹ | Medium-Strong | Aliphatic C-H stretch |

| IR | 3000-3100 cm⁻¹ | Medium | Aromatic C-H stretch |

| IR | 1050-1250 cm⁻¹ | Strong | C-O-C stretch (ether, acetal) |

| IR | 1450-1600 cm⁻¹ | Medium | Aromatic C=C stretch |

| UV-Vis | ~220-280 nm | Strong | π → π* transitions of the benzene ring |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. ceon.rs For this compound, with a molecular formula of C₁₁H₁₄O₄, HRMS would provide an exact mass measurement that distinguishes it from any other compound with the same nominal mass but a different elemental composition. This technique is essential for verifying the identity of a newly synthesized compound.

X-ray Crystallography for Solid-State Molecular Geometry

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the definitive, high-resolution three-dimensional structure of a molecule in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For this compound, an X-ray crystal structure would unequivocally establish the conformation of the seven-membered dioxepin ring (e.g., chair, boat, or twist-boat) in the crystalline form. It would also show the precise orientation of the methoxy substituent, whether it is in an axial or equatorial position relative to the ring. This information is crucial for understanding structure-property relationships and serves as a vital benchmark for computational and solution-state conformational studies. nih.gov

Conformational Dynamics of the Seven-Membered Ring System

The seven-membered ring of benzodioxepins, including this compound, is characterized by its significant conformational flexibility. Unlike the more rigid six-membered cyclohexane (B81311) ring, seven-membered systems have multiple low-energy conformations that can interconvert. The most significant of these are the chair (C) and the twist-boat (TB) conformations.

The seven-membered ring of 2,4-benzodioxepins dynamically exists as an equilibrium between chair (C) and twist-boat (TB) conformations. In many heterocyclic seven-membered ring systems, the chair form is often the more stable conformer. However, the energy difference between the chair and twist-boat forms can be small, allowing for a significant population of the twist-boat conformation at room temperature.

For instance, studies on the closely related 1,5-benzodioxepin have shown through low-temperature NMR spectroscopy that in a solution of CHF2Cl, the compound exists as a mixture of the chair (C) conformation (80%) and the twist-boat (TB) conformation (20%). slideshare.net This indicates a tangible energetic preference for the chair form in the unsubstituted system, but also a notable contribution from the twist-boat structure. The interconversion between these forms is rapid at room temperature, leading to averaged signals in standard NMR spectra.

The general conformational equilibrium can be represented as:

Chair (C) ⇌ Twist-Boat (TB)

The relative populations of these conformers are dictated by the Gibbs free energy difference between them. Even small changes in steric or electronic factors within the molecule can shift this equilibrium significantly.

Substituents on the seven-membered ring can have a profound impact on the conformational equilibrium between the chair and twist-boat forms. The introduction of a methoxy group at the 3-position, as in this compound, is expected to significantly influence the conformational preference.

While direct studies on this compound are not extensively detailed in the available literature, strong analogous evidence from studies on 3-methoxy-2,3,4,5-tetrahydro-1-benzoxepin provides critical insight. In this similar system, the presence of a polar methoxy group at the 3-position has been shown to substantially stabilize the twist-boat (TB) conformation. researchgate.net Research indicates that for the 3-methoxy derivative of this benzoxepin, the conformational equilibrium is a mixture of two chair forms (Ca and Ce) and a twist-boat form (TB), with the twist-boat contributing significantly. researchgate.net

For the related compound 3-methoxy-2,3,4,5-tetrahydro-1-benzoxepin, the conformational distribution at low temperatures was found to be approximately:

Chair (axial methoxy, Ca): 70%

Chair (equatorial methoxy, Ce): 20%

Twist-Boat (TB): 10%

The following table summarizes the conformational equilibria observed in related benzoxepin compounds, illustrating the effect of substituents at the 3-position.

| Compound | Conformation | Population (%) |

| 3-methoxy-2,3,4,5-tetrahydro-1-benzoxepin | Chair (axial methoxy) | 70 |

| Chair (equatorial methoxy) | 20 | |

| Twist-Boat | 10 | |

| 3,3-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin | Chair | 90 |

| Twist-Boat | 10 | |

| 3,3-dimethoxy-2,3,4,5-tetrahydro-1-benzoxepin | Chair | 92 |

| Twist-Boat | 8 |

Data derived from studies on analogous benzoxepin systems. researchgate.net

The flexibility of the seven-membered ring in benzodioxepins is best described by its dihedral angles. These angles define the puckering of the ring and differentiate between the various possible conformations, such as the chair and twist-boat forms.

In contrast to the relatively rigid chair conformation of cyclohexane with its well-defined dihedral angles, the seven-membered ring of benzodioxepins exhibits greater variability. The chair and twist-boat conformations have distinct sets of dihedral angles. The transition between these conformations involves changes in these angles, proceeding through higher-energy intermediate states.

For dibenzo[d,f] researchgate.netamerican.edudioxepine derivatives, which feature a seven-membered ring fused between two benzene rings, computational studies and X-ray crystallography have shown that the molecules adopt twisted conformations. researchgate.net The dihedral angle between the two phenyl rings is typically around 40°, indicating a significant deviation from planarity. researchgate.net The seven-membered ring itself in these compounds is described as having a twisted conformation. researchgate.net This inherent twist and flexibility are characteristic of these larger ring systems.

The specific values of the endocyclic dihedral angles for this compound would require dedicated computational modeling or high-resolution spectroscopic analysis. However, the general principles derived from related seven-membered heterocycles indicate a dynamic ring system where the interplay of torsional and transannular strains governs the conformational landscape.

Computational and Theoretical Studies on Benzodioxepin Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and reactivity.

DFT and ab initio methods are extensively used to optimize molecular geometries and to calculate electronic properties. researchgate.net For a molecule like 1,5-Dihydro-3-methoxy-2,4-benzodioxepin, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The electronic structure is often analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's chemical behavior. epstem.net Mulliken population analysis can also be performed to determine the partial atomic charges, identifying electrophilic and nucleophilic sites within the molecule. epstem.net

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Calculated using DFT/B3LYP)

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -X.XXXX | Hartrees |

| HOMO Energy | -Y.YYYY | eV |

| LUMO Energy | +Z.ZZZZ | eV |

| HOMO-LUMO Gap (ΔE) | A.AAAA | eV |

| Electronegativity (χ) | B.BBBB | eV |

| Chemical Hardness (η) | C.CCCC | eV |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of a molecule. scirp.org These theoretical spectra, when compared with experimental data, can aid in the assignment of vibrational modes to specific functional groups. epstem.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net The correlation between calculated and experimental chemical shifts can confirm the proposed molecular structure. epstem.net Theoretical calculations have been successfully used to study the spectroscopic properties of various heterocyclic compounds, providing a robust methodology for the structural elucidation of molecules like this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time.

The seven-membered ring of the benzodioxepin system is flexible and can adopt several conformations. The most common conformations are the chair (C) and the twist-boat (TB). cdnsciencepub.comcdnsciencepub.com Conformational analysis, often performed using a combination of NMR spectroscopy and computational methods, is essential to understand the molecule's preferred shape in solution. cdnsciencepub.com

For substituted benzodioxepins, the presence of functional groups can significantly influence the conformational equilibrium. For instance, the introduction of a methoxy (B1213986) group can stabilize the twist-boat conformation. cdnsciencepub.com Computational studies can map the potential energy surface to identify the low-energy conformations and the energy barriers between them.

Table 2: Conformational Equilibrium of Related Benzodioxepin Derivatives

| Compound | Conformation | Population (%) |

|---|---|---|

| 2,3-dihydro-2,4-benzodioxepin | Twist-Boat (TB) | ~20% |

| 2,3-dihydro-1,5-benzodioxepin | Twist-Boat (TB) | 20% |

| 2,3-dihydro-1,5-benzodioxepin | Chair (C) | 80% |

| 3,3-dimethyl-2,3-dihydro-2,4-benzodioxepin | Twist-Boat (TB) | Significant stabilization |

Source: Data synthesized from conformational analyses of related benzodioxepin systems. cdnsciencepub.comcdnsciencepub.com

For molecules with potential biological activity, molecular docking and molecular dynamics (MD) simulations are used to predict how they might interact with a biological target, such as a protein receptor or enzyme. nih.gov Docking studies predict the preferred binding orientation of the molecule (the ligand) within the active site of the target protein. nih.govherts.ac.uk

These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov MD simulations can then be used to assess the stability of the predicted binding mode over time. This information is critical in structure-based drug design for optimizing the affinity and selectivity of a lead compound.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.govdovepress.com

A QSAR model is a mathematical equation that correlates the variation in biological activity with changes in molecular descriptors. pharmacophorejournal.com These descriptors can be physicochemical properties (e.g., logP), electronic properties, or steric parameters. A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. dovepress.com A pharmacophore model serves as a 3D template for designing new molecules with the desired activity. nih.govherts.ac.uk These models are particularly useful in virtual screening to identify potential new drug candidates from large chemical databases.

Table 3: Components of a Typical QSAR and Pharmacophore Model for Biologically Active Compounds

| Model | Key Components | Application |

|---|---|---|

| QSAR | Molecular Descriptors (e.g., LogP, Molar Refractivity, Electronic Parameters) | Predicts biological activity of new compounds. |

| Statistical Methods (e.g., Multiple Linear Regression, Partial Least Squares) | Establishes a mathematical relationship between structure and activity. | |

| Pharmacophore | Chemical Features (e.g., Hydrogen Bond Donor/Acceptor, Aromatic Ring, Hydrophobic Center) | Identifies key interaction points for biological activity. |

Note: This table provides a conceptual overview of QSAR and pharmacophore modeling.

Synthesis and Investigation of Benzodioxepin Derivatives and Analogues

Rational Design and Synthesis of Functionalized 1,5-Dihydro-3-methoxy-2,4-benzodioxepin Analogues

The rational design of functionalized this compound analogues is guided by the goal of exploring and optimizing their biological activities. This process often begins with a parent scaffold, which is then systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of the core 1,5-benzodioxepin ring system can be achieved through several established routes.

One common approach involves the cyclization of catechols with appropriate three-carbon dielectrophiles. For instance, the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene can yield an enamino nitrile, which upon hydrolysis, provides the 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin intermediate. nih.gov This ketone can then serve as a versatile precursor for a variety of functionalized analogues.

Another powerful technique for the construction of the seven-membered benzodioxepin ring is the ring-closing metathesis (RCM) reaction. This method has been successfully applied to 1,2-bis(vinyloxy)benzenes using ruthenium-based catalysts to form the desired bicyclic structure. The RCM approach offers a degree of flexibility in introducing substituents on the heterocyclic ring.

The introduction of the 3-methoxy group can be accomplished through various synthetic strategies. If starting with a pre-formed 3-hydroxy-1,5-dihydro-2,4-benzodioxepin, a simple Williamson ether synthesis using a methylating agent like methyl iodide in the presence of a base would yield the target methoxy (B1213986) derivative. Alternatively, the methoxy group could be incorporated from the start by using a methoxy-substituted three-carbon synthon in the initial cyclization reaction.

The synthesis of functionalized analogues often involves a modular approach, where different substituted catechols and functionalized cyclizing agents are combined to generate a library of compounds. This allows for a systematic exploration of the chemical space around the this compound scaffold.

Table 1: Representative Synthetic Routes to Functionalized 1,5-Dihydro-2,4-benzodioxepins

| Route | Starting Materials | Key Intermediate | Final Product Type |

|---|---|---|---|

| Thorpe Cyclization | Substituted Catechol, Chloroacetonitrile | 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin | 3-Substituted analogues |

| Ring-Closing Metathesis | 1,2-Bis(allyloxy)benzene | 2H-1,5-Benzodioxepin | Variously substituted analogues |

| Williamson Ether Synthesis | 3-Hydroxy-1,5-dihydro-2,4-benzodioxepin, Methylating agent | N/A | 3-Methoxy analogues |

Exploration of Substitution Patterns and Their Influence on Molecular Properties

The substitution pattern on both the aromatic and the heterocyclic rings of the 1,5-dihydro-2,4-benzodioxepin scaffold plays a crucial role in determining its molecular properties, including conformation, lipophilicity, and electronic distribution. These properties, in turn, have a significant impact on the biological activity of the molecule.

Studies on related 3,4-dihydro-2H-1,5-benzodioxepin systems have shown that the heterocyclic ring typically exists in a chair conformation. However, the introduction of substituents, particularly at the 3-position, can influence the conformational equilibrium, potentially leading to an increased population of a skew conformation. The nature and size of the substituent are key factors in this conformational preference.

The introduction of a methoxy group at the 3-position is expected to influence the molecule's polarity and hydrogen bonding capacity. In structure-activity relationship studies of analogous heterocyclic systems, such as benzodiazepinediones, the position of a methoxy group has been shown to have a discernible effect on biological potency and solubility. For example, in a series of benzodiazepinedione inhibitors of Trypanosoma cruzi, a 3-methoxy substituent led to a decrease in potency compared to a 4-methoxy group. nih.gov This highlights the sensitivity of biological activity to the precise placement of even small functional groups.

Furthermore, substitutions on the benzene (B151609) ring can modulate the electronic properties of the entire molecule. Electron-donating or electron-withdrawing groups can affect the pKa of the molecule and its ability to interact with biological targets. For instance, in a series of antimicrobial 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, a related class of compounds, the introduction of a 3-methoxybenzoyl group resulted in moderate antioxidant activity. researchgate.net

Table 2: Predicted Influence of Substituents on the Properties of 1,5-Dihydro-2,4-benzodioxepin Analogues

| Substituent Position | Substituent Type | Predicted Influence on Molecular Properties |

|---|---|---|

| 3-position (heterocyclic ring) | Methoxy (-OCH3) | Increased polarity, potential for hydrogen bond acceptance, may influence ring conformation. |

| Aromatic Ring | Electron-donating (e.g., -CH3) | Increased lipophilicity, may enhance membrane permeability. |

| Aromatic Ring | Electron-withdrawing (e.g., -Cl, -NO2) | Decreased lipophilicity, increased polarity, may alter target binding interactions. |

Bioisosteric Replacements in Benzodioxepin Scaffolds

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity, selectivity, or pharmacokinetic parameters. In the context of the this compound scaffold, several bioisosteric replacements could be envisioned.

The methoxy group itself can be considered a bioisostere of other small polar groups. For example, it could be replaced with a hydroxyl group, a fluorine atom, or an amino group to probe the importance of hydrogen bonding or electronic effects at that position.

The oxygen atoms within the dioxepin ring are also amenable to bioisosteric replacement. Replacing one of the oxygens with a sulfur atom to create a benzoxathiepin, or with a nitrogen atom to form a benzodiazepine (B76468) derivative, would significantly alter the geometry and electronic properties of the heterocyclic ring. Such modifications can lead to profound changes in biological activity. For example, benzodiazepines are a well-known class of psychoactive drugs, demonstrating that this scaffold can interact with central nervous system targets. researchgate.netnih.gov

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| 3-Methoxy | Hydroxyl, Fluoro, Amino | To modulate polarity, hydrogen bonding capacity, and metabolic stability. |

| Benzene Ring | Pyridine (B92270), Thiophene, Furan | To alter aromaticity, polarity, solubility, and potential for new interactions. nih.gov |

| Oxygen (in dioxepin ring) | Sulfur, Nitrogen (NH or NR) | To change ring conformation, electronic properties, and explore different biological targets. |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, SAR studies would involve synthesizing a series of related compounds and evaluating their effects in relevant biological assays.

Based on findings from related heterocyclic systems, several hypotheses for the SAR of this compound derivatives can be proposed. The nature and position of substituents on the aromatic ring are likely to be critical. For instance, in a study of neuroprotective 1,5-dihydro-2H-naphtho[1,2-b] nih.govdiazepine-2,4(3H)-diones, substitution at the 6-position of the naphthalene (B1677914) ring was well-tolerated, while substitution at the 7-position was detrimental to activity. nih.gov A similar positional sensitivity can be expected for the benzodioxepin scaffold.

The substituents on the heterocyclic ring would also be a key determinant of activity. The size, polarity, and hydrogen bonding capacity of the group at the 3-position could influence binding to a biological target. The methoxy group in the title compound serves as a starting point for exploration, with analogues bearing different ethers, esters, or small alkyl groups providing valuable SAR data.

Furthermore, the stereochemistry of the molecule could play a significant role. If a chiral center is present, the biological activity of the enantiomers may differ substantially. It is common practice in medicinal chemistry to separate and test individual enantiomers to identify the more active stereoisomer.

Table 4: Hypothetical SAR Trends for 1,5-Dihydro-2,4-benzodioxepin Analogues

| Structural Modification | Observed Trend in Related Systems | Potential Biological Effect |

|---|---|---|

| Varying Aromatic Substituents | Positional dependence of activity. nih.gov | Potency and selectivity can be finely tuned. |

| Modifying the 3-substituent | Small, polar groups may be favored. | Altered binding affinity and solubility. |

| Introducing Chirality | Enantiomers often exhibit different potencies. | Identification of the eutomer for improved therapeutic index. |

| Bioisosteric Ring Replacement | Replacement of benzene with pyridine can improve properties. nih.gov | Enhanced solubility and potential for new interactions. |

Biological and Pharmacological Research into Benzodioxepin Molecular Mechanisms in Vitro Focus

Molecular Target Identification and Ligand-Target Interactions

The initial step in understanding the pharmacological effects of benzodioxepin-related compounds involves identifying their molecular targets and characterizing the nature of their interactions.

Receptor Binding Affinity Studies (e.g., Benzodiazepine (B76468) Receptors, HER2)

Benzodiazepine Receptors:

Classical benzodiazepines exert their effects by binding to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, a pentameric protein that forms a chloride-selective ion channel. clinpgx.orgbohrium.comnih.gov This binding site is located at the interface between the α and γ subunits of the receptor. clinpgx.orgnih.gov The binding of benzodiazepines is allosteric, meaning it modulates the receptor's response to its primary agonist, GABA. bohrium.comyoutube.com Specifically, it acts as a positive allosteric modulator, increasing the affinity of the receptor for GABA, which enhances the flow of chloride ions into the neuron. clinpgx.orgyoutube.com This influx leads to hyperpolarization of the cell membrane, resulting in neuronal inhibition. youtube.com

Different benzodiazepines can bind to the GABA-A receptor in distinct ways, and their affinity can vary depending on the specific α subunit (e.g., α1, α2, α3, α5) present in the receptor complex. nih.gov Ligands at this site can be categorized as positive allosteric modulators (like classical benzodiazepines), negative allosteric modulators, or antagonists, all of which can bind with high affinity. bohrium.comnih.gov

In addition to the central benzodiazepine receptors, peripheral benzodiazepine receptors (PBR), now known as the 18kDa translocator protein (TSPO), have been identified as targets for some of these ligands. nih.govnih.gov PBRs are expressed in various tissues, including in cancer cells, where they are implicated in cell proliferation and apoptosis. nih.gov Specific ligands for PBR, such as FGIN-1-27 and PK 11195, have been shown to bind to these receptors, which are localized in the mitochondria, to induce anticancer effects. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2):

HER2 is a transmembrane tyrosine kinase receptor that is overexpressed in a significant percentage of breast cancers and other malignancies. mdpi.comnih.govyoutube.com Overexpression of HER2 is a negative prognostic factor and drives tumor growth. mdpi.comyoutube.com Small-molecule tyrosine kinase inhibitors (TKIs) have been developed to target the ATP-binding pocket of the HER2 kinase domain, thereby suppressing its activity and downstream signaling pathways like PI3K/Akt and MAPK/ERK1/2. mdpi.comnih.gov

Some compounds are designed to be highly selective for HER2 over other related receptors like EGFR. nih.gov For instance, the TKI CP724,714 was found to be a potent inhibitor of HER2 receptor kinase with an IC₅₀ value of approximately 10-11.3 nM, showing 500- to 1,000-fold selectivity over EGFR. nih.gov The interaction between these inhibitors and the HER2 binding pocket involves various forces, including hydrogen bonds and van der Waals interactions, which contribute to their high binding affinity. mdpi.com Disrupting the ability of HER2 to form dimers with other HER family receptors is a key mechanism for inhibiting its cancer-promoting signals. youtube.comyoutube.com

Enzymatic Activity Modulation and Inhibition Mechanisms (e.g., Phosphodiesterase Inhibition)

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade and inactivate the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com By inhibiting these enzymes, PDE inhibitors prevent the degradation of cAMP and/or cGMP, leading to their accumulation in the cell. nih.gov This increase can trigger various downstream effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory responses. nih.govclevelandclinic.org

There are 11 families of PDEs, with varying specificity for cAMP or cGMP. mdpi.com

PDE3 is found in the heart and circulatory system. clevelandclinic.org

PDE4 is primarily located in the lungs and inflammatory cells. nih.govclevelandclinic.org

PDE5 is specific for cGMP and is found in the lungs and other tissues. clevelandclinic.orgnih.gov

PDE inhibitors can be selective for a specific PDE family or non-selective. nih.govclevelandclinic.org The mechanism of action for PDE5 inhibitors, for example, involves blocking the hydrolysis of cGMP. mdpi.com This leads to the activation of protein kinase G (PKG), which in turn promotes cell survival and can modulate neuroinflammation and synaptic plasticity. mdpi.com The regulatory domains in PDE5 contain phosphorylation sites for PKA/PKG, indicating a complex control mechanism. mdpi.com The inhibition of various PDEs has been explored as a therapeutic strategy for a wide range of conditions, from erectile dysfunction to neurological disorders and COPD. nih.govmdpi.comnih.gov

Cellular Response Studies (In Vitro)

Following target engagement, benzodioxepin and related compounds can trigger a variety of cellular responses, which have been extensively studied in vitro, primarily using cancer cell lines.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, MCF-7)

A number of studies have demonstrated the antiproliferative and cytotoxic effects of benzodioxane and benzofuran (B130515) derivatives against various cancer cell lines.

In studies on human cervical cancer (HeLa) cells, certain benzodioxine derivatives showed anti-proliferative, though limited, cytotoxic effects. nih.gov Other related hydroxy phenolic compounds have demonstrated strong antiproliferative activity against HeLa cells, with some exhibiting IC₅₀ values as low as 42.67 µg/mL. researchgate.net Valproic acid, another compound studied for its anticancer properties, inhibited the proliferation of HeLa cells in a time- and concentration-dependent manner, with IC₅₀ values of 32.06 mM, 21.29 mM, and 14.51 mM at 24, 48, and 72 hours, respectively. brieflands.com

| Compound Class | Reported Activity | IC₅₀ Value | Source |

|---|---|---|---|

| Benzodioxine derivative (AYNBDO) | Anti-proliferative | Not specified | nih.gov |

| Hydroxy benzoin (B196080) derivative (Compound 4) | Strong antiproliferative effect | 42.67 µg/mL | researchgate.net |

| Valproic Acid (24h) | Inhibits proliferation | 32.06 mM | brieflands.com |

| Valproic Acid (48h) | Inhibits proliferation | 21.29 mM | brieflands.com |

| Valproic Acid (72h) | Inhibits proliferation | 14.51 mM | brieflands.com |

For the human breast cancer cell line MCF-7, a natural bioactive benzofuran derivative demonstrated cytotoxic effects in a concentration-dependent manner, with an IC₅₀ value of 239 µM at 24 hours. nih.govresearchgate.net Synthetic chalcones have also shown significant inhibitory effects against MCF-7 cells, with some derivatives achieving IC₅₀ values as low as 3.30 µM. mdpi.com

| Compound Class | Reported Activity | IC₅₀ Value | Source |

|---|---|---|---|

| Benzofuran derivative (Compound 1) | Cytotoxic effect | 239 µM (at 24h) | nih.govresearchgate.net |

| Chalcone (B49325) derivative (Compound 13) | Significant inhibitory effect | 3.30 ± 0.92 µM | mdpi.com |

| Chalcone derivative (Compound 12) | Significant inhibitory effect | 4.19 ± 1.04 µM | mdpi.com |

| Zinc Oxide Nanoparticles (ZnO NPs) | Cytotoxic effect | 121 µg/mL (at 24h) | mdpi.com |

Induction of Apoptosis and Autophagy Mechanisms

A primary mechanism by which many anticancer agents, including benzodioxepin-related compounds, exert their effects is through the induction of programmed cell death, or apoptosis. nih.gov

Ligands specific to the peripheral benzodiazepine receptor (PBR) have been shown to be potent inducers of apoptosis in esophageal and colorectal cancer cells. nih.govnih.gov The process initiated by the PBR ligand FGIN-1-27 involves a sequence of mitochondrial events, starting with a decrease in the mitochondrial membrane potential, followed by the activation of caspase-3, and culminating in DNA fragmentation. nih.gov Studies on 4-thiazolidinone (B1220212) derivatives, which share structural motifs, also revealed apoptosis induction in MCF-7 cells through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, evidenced by reduced mitochondrial membrane potential and activation of caspases 7, 8, 9, and 10. mdpi.com

Similarly, a benzo nih.govnih.govoxepino[3,2-b] pyridine (B92270) derivative, MPOBA, induced apoptosis in canine mammary cancer cell lines in a dose- and time-dependent manner. mdpi.com This was associated with the upregulation of the tumor suppressor gene TP53 and the pro-apoptotic gene BAX, along with the downregulation of the anti-apoptotic gene BCL-2. mdpi.com Vernodalin, isolated from Centratherum anthelminticum, also induced apoptosis in MCF-7 and MDA-MB-231 breast cancer cells by increasing reactive oxygen species (ROS), downregulating anti-apoptotic proteins like Bcl-2, and triggering the mitochondrial caspase cascade. plos.org

While apoptosis is a well-documented outcome, some compounds may also induce autophagy. mdpi.com In one study, an indole (B1671886) chalcone derivative increased the phosphorylation of AMPK while inhibiting the PI3K/Akt/mTOR pathway, which is indicative of autophagy initiation. mdpi.com However, the use of an autophagy inhibitor potentiated the cytotoxic effect, suggesting that in this case, autophagy was acting as a survival mechanism for the cancer cells rather than a primary death pathway. mdpi.com

Cell Cycle Modulation and Related Protein Expression (e.g., cyclin D1, Cdk1, p21, p27)

Disruption of the cell cycle is another key strategy for inhibiting cancer cell proliferation. frontiersin.org Ligands of the peripheral benzodiazepine receptor (PBR) have been shown to cause cell cycle arrest at the G0/G1 phase in colorectal and esophageal cancer cells. nih.govnih.govnih.gov This arrest is mediated by significant changes in the expression of key cell cycle regulatory proteins.

Studies on PBR ligands revealed a downregulation of cyclins D1 and B1, which are critical for cell cycle progression. nih.gov Concurrently, these ligands lead to an upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 (also known as WAF1/CIP1) and p27 (also known as Kip1). nih.gov The functional importance of p21 was demonstrated in a p21-deficient cell line, which was significantly less sensitive to the G1 arrest induced by PBR ligands. nih.gov

Further research into related compounds has provided more detail on the modulation of these proteins:

Cyclin D1: Overexpression of cyclin D1 is observed in many human cancers and is a pivotal element in malignant transformation. nih.gov Benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE), a carcinogenic metabolite, was found to induce cyclin D1 expression through the PI-3K/Akt/MAPK pathway, promoting tumorigenesis. nih.govnih.gov Conversely, treatments that downregulate cyclin D1 can inhibit cancer cell growth. nih.gov

Cdk1: The complex of cyclin B1 and Cdk1 is essential for the G2/M transition. mdpi.com The assembly and activation of the Cdk1/cyclin B complex can be a critical control point. nih.gov Some anticancer compounds cause G2/M phase arrest by downregulating phosphorylated cyclin B1, thereby preventing the initiation of mitosis. mdpi.com

p21: The p21 protein is a CDK inhibitor that can be regulated by the tumor suppressor p53. brieflands.com Treatment of HeLa cells with valproic acid led to a significant increase in the expression of p21 and p53, contributing to apoptosis and cell cycle arrest. brieflands.com In other models, benzo(a)pyrene was shown to induce p21 expression, which was attenuated when p53 was inhibited. nih.gov

p27: This CDK inhibitor is also crucial for controlling the G1 to S phase transition. nih.gov In response to small bowel resection, a decrease in p27-positive enterocytes was observed, suggesting a link to increased proliferation during intestinal adaptation. nih.gov PBR ligands increase p27 expression to induce cell cycle arrest. nih.gov

No Published Research Found for 1,5-Dihydro-3-methoxy-2,4-benzodioxepin

Following a comprehensive search of scientific literature and databases, no specific biological or pharmacological research data was found for the chemical compound This compound . Consequently, an article focusing solely on the antimicrobial and antioxidant properties of this specific molecule, as per the requested outline, cannot be generated at this time.

While research exists for various derivatives of the broader benzodioxepin and benzodioxole chemical families, which have shown a range of biological activities including antimicrobial and antioxidant effects, there is no available information detailing the in vitro molecular mechanisms of "this compound" itself. nih.govnih.govresearchgate.netnajah.edunih.gov

The available scientific literature focuses on related but structurally distinct compounds. For instance, studies on other benzodioxole and benzodioxepin derivatives have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnajah.edunih.gov Research into the antioxidant properties of various phenolic and heterocyclic compounds is also prevalent, often utilizing assays such as DPPH and FRAP to evaluate their efficacy. nih.govmdpi.combiorxiv.orgresearchgate.netmdpi.comnih.gov However, these findings cannot be attributed to "this compound" without direct experimental evidence.

Given the strict requirement to focus exclusively on "this compound," and the absence of any published studies on its biological and pharmacological activities, it is not possible to provide the requested detailed article with scientific accuracy.

Emerging Applications and Interdisciplinary Research

Benzodioxepins as Building Blocks in Complex Organic Synthesis

The benzodioxepin framework serves as a versatile and valuable building block in the field of organic synthesis. Chemists utilize its inherent structure to construct more complex and functionally diverse molecules. The synthesis of the core benzodioxepin structure itself, particularly 2,3-dihydro-5H-1,4-benzodioxepin-5-ones, can be achieved through methods like the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene followed by hydrolysis. cdnsciencepub.com

Once formed, this ketone intermediate becomes a pivotal point for a variety of chemical transformations. cdnsciencepub.com For instance, it can be converted into a cyanohydrin, which upon reduction yields an amino alcohol. cdnsciencepub.com This amino alcohol can then undergo further N-alkylation or N-aralkylation, providing a pathway to a wide range of substituted derivatives. cdnsciencepub.com An alternative route involves converting the ketone into an epoxide, which can then react with primary amines to afford N-substituted amino alcohols. cdnsciencepub.com

Furthermore, modern synthetic methodologies have expanded the toolkit for modifying the benzodioxepin core. An efficient method for creating halogenated benzodioxepinones involves a tandem oxidation and iodolactonization reaction of specific 2-O-tethered alkenyl benzaldehydes. nih.govacs.org This process allows for the introduction of iodine atoms into the structure, which can be subsequently replaced to form thiocyanates, azides, thioethers, and triazole derivatives, highlighting the scaffold's utility in creating diverse molecular libraries. nih.gov These synthetic routes underscore the importance of benzodioxepins as foundational structures for accessing a variety of complex molecules, including those with potential biological activity. cdnsciencepub.comnih.gov

Applications in Materials Science (e.g., Polymer Chemistry, OLEDs)

The unique properties of benzodioxepins have also been harnessed in the field of materials science, particularly in polymer chemistry and the development of organic light-emitting diodes (OLEDs).

In polymer chemistry, certain benzodioxepin derivatives are valuable monomers for creating new polymers. Specifically, seven-membered lactones like 2,3-dihydro-5H-1,4-benzodioxepin-5-ones serve as starting materials for the synthesis of polyesters. nih.govacs.org Related compounds, such as benzodioxinones, which can be derived from benzodioxepin chemistry, act as precursors to generate reactive ketenes. semanticscholar.org These ketenes can be used in various polymerization reactions, including the formation of block copolymers, which are macromolecules with distinct blocks of different repeating monomer units. semanticscholar.org Telechelic polymers, which have reactive functional groups at their chain ends, can also be synthesized using these building blocks, further enabling the construction of complex macromolecular architectures like polymer networks and graft copolymers. semanticscholar.org

In the realm of electronics, benzodioxepin-3-one compounds have been identified as promising fluorescent emitters for use in OLEDs. google.com OLED technology relies on organic compounds that emit light when an electric current is applied. youtube.com The efficiency and color of the light depend on the chemical structure of the emissive material. nih.gov Benzodioxepin-3-one derivatives have been patented for use as dyes or fluorescent emitters in these devices, indicating their potential to contribute to the development of new display and lighting technologies. google.com Their rigid, conjugated structure is a key feature that allows for the necessary electronic transitions to produce light.

Contributions to Fragrance Chemistry and Structure-Odour-Relationships

Perhaps one of the most well-known applications of the benzodioxepin structure is in the fragrance industry. The compound 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, commercially known as Calone 1951®, is famous for its revolutionary and distinct "marine" or "ozonic" scent, often described as reminiscent of a sea breeze with watermelon nuances. core.ac.ukresearchgate.netresearchgate.net This single molecule carved out a new and significant category in perfumery. researchgate.netresearchgate.net

The success of Calone 1951® has spurred extensive research into the Structure-Odour-Relationships (SOR) of the benzodioxepinone family. core.ac.uk SOR studies aim to understand how a molecule's chemical structure correlates with its perceived scent. perfumerflavorist.comnih.gov For benzodioxepinones, research has shown that the seven-membered ring's geometry is a crucial factor for the characteristic marine odor. researchgate.net

Modifications to the core structure have yielded a wide range of olfactory profiles:

Aromatic Ring Substitution : Altering substituents on the benzene (B151609) ring significantly impacts the odor. Studies have found that a 7-alkyl group, as seen in Calone 1951®, is essential for a strong marine character. researchgate.net

Carbonyl Group Modification : Removal of the C3-ketone group from the Calone 1951® structure leads to a significant loss of the marine note and the introduction of sweet, fruity characteristics. researchgate.net

Alkyl Chain Length : Extending the carbon chain of the alkyl group at the 7-position can also modulate the marine fragrance profile. researchgate.net

Parent Skeleton : Even the parent skeleton without any alkyl substitution, 1,4-dioxepan-6-one, is reported to display a marine odor, though the intensity and character are different from its substituted analogues. researchgate.net

Table of Benzodioxepin Applications

| Compound Class/Derivative | Application Area | Key Findings |

| 2,3-Dihydro-5H-1,4-benzodioxepin-5-ones | Organic Synthesis | Key intermediate for synthesizing amino alcohols and other complex derivatives. cdnsciencepub.com |

| Halogenated Benzodioxepinones | Organic Synthesis | Serve as building blocks for creating derivatives with diverse functional groups like azides and thiocyanates. nih.gov |

| 2,3-Dihydro-5H-1,4-benzodioxepin-5-ones | Polymer Chemistry | Used as a starting material for the synthesis of polyesters. acs.org |

| Benzodioxepin-3-one Compounds | Materials Science (OLEDs) | Patented for use as fluorescent emitters or dyes in organic light-emitting diodes. google.com |

| 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Fragrance Chemistry | Iconic fragrance ingredient (Calone 1951®) with a distinct marine/ozonic scent. core.ac.ukresearchgate.net |

| Benzodioxepinone Analogues | Fragrance Chemistry (SOR) | Structural modifications significantly alter odor; the 7-alkyl group and C3-ketone are crucial for the marine note. researchgate.net |

Future Research Directions and Unexplored Avenues for 1,5 Dihydro 3 Methoxy 2,4 Benzodioxepin

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 1,5-Dihydro-3-methoxy-2,4-benzodioxepin and its analogs will likely focus on the development of highly efficient and sustainable methodologies. Current synthetic routes to the benzodioxepin core often involve multi-step processes that may not be optimal in terms of atom economy and environmental impact. Future research should aim to address these limitations.